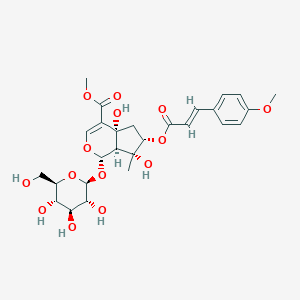
2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine, also known as DMABP, is a compound that has been widely studied for its potential use in scientific research. This compound belongs to the family of pyridine-based ligands, which are known for their ability to bind to metal ions and other molecules. DMABP has been found to have a range of interesting properties that make it a promising candidate for various applications.
作用机制
The mechanism of action of 2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine is not fully understood, but it is thought to involve the binding of the dimethylamino group to metal ions or other molecules. This binding can lead to changes in the electronic structure of the molecule, which can in turn affect its properties and interactions with other molecules. 2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine has been found to have a high affinity for certain metal ions, such as copper and zinc, which makes it a useful tool for studying these ions in biological systems.
Biochemical and Physiological Effects:
2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine has been found to have a range of biochemical and physiological effects, including the ability to bind to metal ions and other molecules, as well as the ability to fluoresce in the presence of certain biological molecules. These effects have been studied in a variety of systems, including in vitro and in vivo models. 2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine has been found to be non-toxic at low concentrations, which makes it a safe and useful tool for scientific research.
实验室实验的优点和局限性
One of the main advantages of using 2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine in lab experiments is its ability to bind to metal ions and other molecules with high affinity. This makes it a useful tool for studying the structure and function of these molecules in biological systems. 2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine is that it can be difficult to work with in certain systems, such as those that involve complex mixtures of molecules. In addition, 2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine may not be suitable for all types of experiments, and researchers should carefully consider its properties and limitations before using it in their work.
未来方向
There are many potential future directions for the study of 2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine. One area of interest is the development of new ligands based on the structure of 2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine, which could have even higher affinity for metal ions and other molecules. Another area of interest is the use of 2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine in the study of metalloproteins and other biological molecules, which could lead to new insights into their structure and function. Finally, 2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine could be used in the development of new fluorescent probes for biological molecules, which could have applications in imaging and diagnostics.
合成方法
2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine can be synthesized using a variety of methods, including the reaction of 2,6-bis(chloromethyl)pyridine with dimethylamine. Other methods involve the use of different reagents and solvents, but the basic principle is the same - to introduce the dimethylamino group onto the pyridine ring. The synthesis of 2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine has been well-documented in the scientific literature, and a number of different variations have been reported.
科学研究应用
2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine has been used in a variety of scientific research applications, including as a ligand for metal ions, as a fluorescent probe for biological molecules, and as a catalyst for chemical reactions. In particular, 2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine has been found to be useful in the study of metalloproteins, which are proteins that contain metal ions as part of their structure. 2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine can bind to these metal ions and help to elucidate their structure and function.
属性
CAS 编号 |
129224-75-5 |
|---|---|
产品名称 |
2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine |
分子式 |
C23H27N3 |
分子量 |
345.5 g/mol |
IUPAC 名称 |
1-[4-[6-[4-[(dimethylamino)methyl]phenyl]pyridin-2-yl]phenyl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C23H27N3/c1-25(2)16-18-8-12-20(13-9-18)22-6-5-7-23(24-22)21-14-10-19(11-15-21)17-26(3)4/h5-15H,16-17H2,1-4H3 |
InChI 键 |
RFLWYIRYGCLWPB-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=C(C=C3)CN(C)C |
规范 SMILES |
CN(C)CC1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=C(C=C3)CN(C)C |
其他 CAS 编号 |
129224-75-5 |
同义词 |
2,6-Bis[4-[2-(dimethylamino)methyl]phenyl]pyridine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















